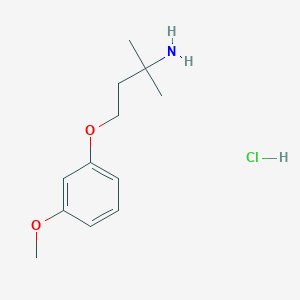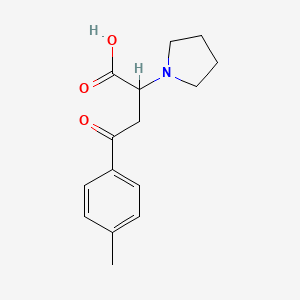![molecular formula C8H5F3N2OS B2584828 4-(2,2,2-トリフルオロエトキシ)チエノ[3,2-d]ピリミジン CAS No. 2201013-62-7](/img/structure/B2584828.png)
4-(2,2,2-トリフルオロエトキシ)チエノ[3,2-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with a 2,2,2-trifluoroethoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
作用機序
Target of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to target vegfr-2 , mutant EGFRL858R/T790M , and FRα and FRβ . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit their targets, leading to changes in cellular processes . For instance, they can inhibit VEGFR-2, preventing cancer cell growth .
Biochemical Pathways
Thieno[3,2-d]pyrimidine derivatives have been reported to affect various pathways, leading to downstream effects such as cell cycle arrest, apoptosis, and inhibition of cell migration and invasion .
Pharmacokinetics
Computational admet and toxicity studies have been conducted on thieno[3,2-d]pyrimidine derivatives to evaluate their potential for drug development .
Result of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit potent antiproliferative activity against tumor cell lines . They can induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion .
生化学分析
Biochemical Properties
For instance, some thienopyrimidines have been found to inhibit protein kinases, which play key roles in several signal transduction pathways
Cellular Effects
Some thienopyrimidines have been reported to exhibit antiproliferative activity against tumor cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some thienopyrimidines have been found to exert their effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression
Metabolic Pathways
Some thienopyrimidines have been found to inhibit enzymes involved in de novo purine biosynthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethoxy group.
Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can form various cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thieno[3,2-d]pyrimidines, while oxidation and reduction can modify the functional groups on the thieno[3,2-d]pyrimidine core .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: The parent compound without the trifluoroethoxy group.
4-(2,2,2-Trifluoroethoxy)pyrimidine: A simpler analog lacking the thieno ring.
Thieno[2,3-d]pyrimidine: A structural isomer with different ring fusion.
Uniqueness
4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable scaffold for drug development .
特性
IUPAC Name |
4-(2,2,2-trifluoroethoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)3-14-7-6-5(1-2-15-6)12-4-13-7/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHKTFNRJLNKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[[4-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2584747.png)
![N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2584749.png)


![4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2584760.png)

![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2584762.png)

![3-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2584764.png)

![2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2584766.png)
![4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2584767.png)

